(1-Amino-5-bromo-2,3-dihydroinden-1-yl)methanol
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Overview
Description
(1-Amino-5-bromo-2,3-dihydroinden-1-yl)methanol is a chemical compound that features a bromine atom, an amino group, and a hydroxyl group attached to an indene framework
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that (1-Amino-5-bromo-2,3-dihydroinden-1-yl)methanol may also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that results in one or more of these effects.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities , suggesting that this compound may influence multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-5-bromo-2,3-dihydroinden-1-yl)methanol typically involves multi-step organic reactions. One common method includes the bromination of 2,3-dihydroindene followed by the introduction of an amino group through nucleophilic substitution. The final step involves the reduction of the resulting compound to introduce the hydroxyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to modify the indene ring or the amino group.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium thiolate or sodium methoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted indene derivatives.
Scientific Research Applications
(1-Amino-5-bromo-2,3-dihydroinden-1-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
(1-Amino-2,3-dihydroinden-1-yl)methanol: Lacks the bromine atom, resulting in different reactivity and biological properties.
(1-Amino-5-chloro-2,3-dihydroinden-1-yl)methanol: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
Uniqueness: (1-Amino-5-bromo-2,3-dihydroinden-1-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
(1-amino-5-bromo-2,3-dihydroinden-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-8-1-2-9-7(5-8)3-4-10(9,12)6-13/h1-2,5,13H,3-4,6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNORIDLEYPLOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C1C=C(C=C2)Br)(CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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